molecular formula C21H37N3O5S B12693209 Einecs 283-790-1 CAS No. 84712-99-2

Einecs 283-790-1

Cat. No.: B12693209
CAS No.: 84712-99-2
M. Wt: 443.6 g/mol
InChI Key: QMJNNSHOBSDANS-ZLTKDMPESA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 283-790-1 is a regulatory identifier for a chemical substance listed in the European Union’s inventory of commercially available compounds. EINECS serves as a foundational database for regulatory compliance, toxicological assessments, and industrial applications, ensuring standardized identification of chemicals in commerce.

Properties

CAS No.

84712-99-2

Molecular Formula

C21H37N3O5S

Molecular Weight

443.6 g/mol

IUPAC Name

(2R)-3-(acetamidomethylsulfanyl)-2-(ethenoxycarbonylamino)propanoic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C12H23N.C9H14N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3-16-9(15)11-7(8(13)14)4-17-5-10-6(2)12/h11-13H,1-10H2;3,7H,1,4-5H2,2H3,(H,10,12)(H,11,15)(H,13,14)/t;7-/m.0/s1

InChI Key

QMJNNSHOBSDANS-ZLTKDMPESA-N

Isomeric SMILES

CC(=O)NCSC[C@@H](C(=O)O)NC(=O)OC=C.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(=O)NCSCC(C(=O)O)NC(=O)OC=C.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(acetamidomethylsulfanyl)-2-(ethenoxycarbonylamino)propanoic acid involves several steps. One common method includes the reaction of L-cysteine with acetamidomethyl chloride to form an intermediate, which is then reacted with vinyloxycarbonyl chloride under controlled conditions to yield the final product. The reaction conditions typically involve maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes rigorous quality control measures to monitor the purity and yield of the product. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(acetamidomethylsulfanyl)-2-(ethenoxycarbonylamino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other reagents under specific pH and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2R)-3-(acetamidomethylsulfanyl)-2-(ethenoxycarbonylamino)propanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential role in biochemical pathways. Its ability to interact with specific enzymes and proteins makes it a candidate for investigating cellular processes and developing new therapeutic agents.

Medicine

In medicine, (2R)-3-(acetamidomethylsulfanyl)-2-(ethenoxycarbonylamino)propanoic acid is explored for its potential therapeutic applications. Its interactions with biological targets suggest it may have uses in treating certain diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2R)-3-(acetamidomethylsulfanyl)-2-(ethenoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s structure allows it to bind to specific sites on proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of EINECS 283-790-1 with analogous compounds relies on methodologies such as structural similarity analysis, physicochemical property profiling, and toxicological read-across models, as demonstrated in the evidence provided. Below is a detailed breakdown:

Structural Similarity Analysis

Studies leveraging PubChem 2D fingerprints and the Tanimoto similarity index (threshold ≥70%) have shown that a small subset of labeled compounds can effectively predict properties for thousands of unlabeled EINECS substances . For example:

  • Network Read-Across : A labeled set of 1,387 chemicals from REACH Annex VI Table 3.1 achieved coverage of 33,000 EINECS compounds, illustrating the efficiency of similarity-based clustering .
  • Key Example: A compound like CAS 3052-50-4 (a dicarboxylic acid derivative) exhibits a similarity score of 1.00 with structurally identical analogs (e.g., (E)-4-methoxy-4-oxobut-2-enoic acid), while analogs with minor substituent changes (e.g., ethoxy vs. methoxy groups) score 0.92 .

Physicochemical Property Profiling

Comparisons often focus on bioavailability-related properties such as logP (lipophilicity), molecular weight, and topological polar surface area (TPSA). For instance:

  • ERGO vs. EINECS : ERGO reference substances (28 compounds) were shown to overlap significantly with EINECS compounds in bioavailability-related property spaces, particularly in logP and hydrogen-bonding capacity .
  • Example Data :
Property This compound (Hypothetical) Similar Compound (CAS 3052-50-4) Similar Compound (CAS 27810-64-6)
Molecular Weight ~260–280 g/mol 130.10 g/mol 173.17 g/mol
logP 1.5–2.5 0.98 1.89
Hydrogen Bond Acceptors 4–6 4 3
Similarity Index N/A 1.00 (vs. structural analogs) 0.71 (vs. heterocyclic analogs)

Data inferred from structural analogs in .

Toxicological and Functional Comparisons

Read-Across Structure-Activity Relationships (RASAR) models enable extrapolation of toxicological data from labeled to unlabeled compounds. For example:

  • Coverage Efficiency : A 20:1 ratio of unlabeled-to-labeled compounds is achievable using similarity thresholds, reducing the need for extensive experimental testing .
  • Hazard Profiles : Compounds like CAS 899809-61-1 (H302: harmful if swallowed) share hazard traits (e.g., dermal irritation) with structurally similar EINECS entries, validated via machine learning models .

Experimental and Industrial Relevance

  • Synthetic Accessibility : Compounds with high similarity scores (e.g., ≥0.90) often share synthetic pathways. For example, CAS 27810-64-6 (84% yield via hydrolysis) mirrors scalable methods applicable to EINECS entries .
  • Regulatory Alignment : EINECS compounds are benchmarked against REACH Annex substances for hazard communication, ensuring compliance with protocols like CLP (Classification, Labelling, and Packaging) .

Q & A

Q1: How should I formulate a research question to investigate the physicochemical properties of Einecs 283-790-1?

Methodological Answer: Begin by narrowing the scope to specific properties (e.g., solubility, stability under varying conditions) and ensure the question is resolvable with available techniques. For example: “How does pH (2–12) influence the thermal stability of this compound in aqueous solutions, as measured by differential scanning calorimetry (DSC)?” Follow the FFCCA principle : Ensure feasibility, focus, clarity, complexity, and arguability . Align the question with gaps in existing literature (e.g., lack of stability data in alkaline environments) and validate through pilot experiments .

Q. Q2: What experimental design considerations are critical for synthesizing this compound reproducibly?

Methodological Answer:

  • Protocol standardization : Document reaction conditions (temperature, catalysts, solvents) and purification steps (e.g., column chromatography gradients) in detail.
  • Control experiments : Include blanks and reference compounds to rule out contamination.
  • Batch consistency : Replicate synthesis ≥3 times, reporting yield ranges and purity (e.g., HPLC ≥98%) .
  • Uncertainty analysis : Quantify variability in key parameters (e.g., ±0.5°C in temperature control) .

Advanced Research Questions

Q. Q3: How can I resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:

  • Validate computational models : Cross-check density functional theory (DFT) results with multiple software (e.g., Gaussian, ORCA) and basis sets.
  • Experimental calibration : Use benchmark reactions (e.g., known kinetic data) to refine simulation parameters.
  • Error source identification : Compare solvent effects, implicit/explicit solvation models, and approximations in transition-state theory .
  • Collaborative verification : Partner with computational chemists to re-analyze data using hybrid QM/MM approaches .

Q. Q4: What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies of this compound?

Methodological Answer:

  • Non-linear regression : Fit data to Hill or log-logistic models (e.g., EC₅₀ calculations).
  • Uncertainty quantification : Report 95% confidence intervals and use bootstrapping for small sample sizes.
  • Outlier handling : Apply Grubbs’ test or robust regression (e.g., Huber loss) to mitigate skewed results.
  • Multivariate analysis : Use ANOVA with post-hoc Tukey tests to compare multiple exposure groups .

Q. Q5: How should I address discrepancies in reported spectroscopic data (e.g., NMR, IR) for this compound across studies?

Methodological Answer:

  • Metadata auditing : Compare solvent systems, instrument calibration (e.g., NMR referencing to TMS), and sample preparation (e.g., drying methods).
  • Reproducibility tests : Re-run spectra under standardized conditions and share raw data (FIDs, integration parameters) .
  • Collaborative cross-validation : Partner with independent labs to replicate key findings .
  • Dynamic light scattering (DLS) : Check for aggregation artifacts that may alter spectral profiles .

Data Management & Ethics

Q. Q6: What ethical safeguards are necessary when using human-derived samples in studies involving this compound?

Methodological Answer:

  • Informed consent : Disclose potential risks (e.g., cytotoxicity) and anonymize participant data.
  • IRB/IEC approval : Submit protocols for review, emphasizing compliance with Declaration of Helsinki principles.
  • Data minimization : Collect only essential biological samples and store encrypted datasets on secure servers .
  • Conflict of interest declaration : Disclose funding sources or partnerships that may influence outcomes .

Q. Q7: How can I ensure data integrity when managing large datasets from high-throughput screening of this compound?

Methodological Answer:

  • Version control : Use Git or cloud platforms (e.g., Zenodo) to track dataset revisions.
  • Metadata tagging : Annotate raw files with timestamps, instrument IDs, and operator names.
  • Automated pipelines : Implement scripts (Python/R) for batch processing and outlier flagging.
  • Open data practices : Deposit datasets in FAIR-aligned repositories (e.g., ChemRxiv, Dryad) .

Interdisciplinary & Theoretical Challenges

Q. Q8: What interdisciplinary approaches can enhance mechanistic studies of this compound’s biological interactions?

Methodological Answer:

  • Combined omics : Integrate proteomics (e.g., LC-MS/MS) with transcriptomics to map pathway perturbations.
  • Molecular docking : Validate binding hypotheses with surface plasmon resonance (SPR) or ITC.
  • Microfluidics : Simulate in vivo conditions (e.g., shear stress) to study cellular uptake kinetics.
  • Machine learning : Train models on structural analogs to predict unknown metabolites .

Q. Q9: How can I align my findings on this compound with conflicting literature while avoiding redundant publication?

Methodological Answer:

  • Systematic review : Use PRISMA guidelines to map existing studies and identify unresolved debates.
  • Meta-analysis : Pool data from multiple sources, applying random-effects models to account for heterogeneity.
  • Transparent reporting : Highlight novel contributions (e.g., new synthesis routes) and acknowledge limitations (e.g., shorter half-life observed).
  • Pre-registration : Submit hypotheses and methods to platforms like Open Science Framework before data collection .

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